![molecular formula C13H14FN3O B7501281 N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B7501281.png)
N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide, commonly known as FMPP, is a chemical compound that has been extensively studied for its potential use in scientific research. FMPP is a pyrazole derivative that has been synthesized using various methods.
作用機序
FMPP acts as a dopamine and serotonin reuptake inhibitor. It binds to the dopamine and serotonin transporters, preventing the reuptake of dopamine and serotonin into presynaptic neurons. This results in an increase in dopamine and serotonin levels in the synaptic cleft, leading to increased neurotransmission.
Biochemical and Physiological Effects:
FMPP has been found to have various biochemical and physiological effects. It has been found to increase locomotor activity in rodents, indicating its potential use in studying motor disorders. FMPP has also been found to increase dopamine and serotonin levels in the striatum and prefrontal cortex, indicating its potential use in studying dopamine and serotonin-related disorders.
実験室実験の利点と制限
FMPP has several advantages for use in lab experiments. It has a high affinity for the dopamine and serotonin transporters, making it a potent dopamine and serotonin reuptake inhibitor. It is also relatively easy to synthesize, making it readily available for research purposes. However, FMPP has some limitations. It has been found to have a short half-life, which can make it difficult to study its long-term effects. Additionally, FMPP has been found to have some toxicity in high doses, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FMPP. One potential direction is the study of FMPP in animal models of dopamine and serotonin-related disorders. Another potential direction is the development of FMPP analogs with longer half-lives and reduced toxicity. Additionally, the study of FMPP in combination with other drugs may provide insights into the potential use of FMPP in treating various neurological and psychiatric disorders.
Conclusion:
In conclusion, FMPP is a chemical compound that has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine and serotonin transporters, making it a potent dopamine and serotonin reuptake inhibitor. FMPP has various biochemical and physiological effects and has several advantages and limitations for use in lab experiments. There are several future directions for the study of FMPP, including its use in animal models of dopamine and serotonin-related disorders and the development of FMPP analogs with longer half-lives and reduced toxicity.
合成法
FMPP can be synthesized using different methods, including the reaction of 2-fluorobenzylamine with ethyl 4,4,4-trifluorocrotonate followed by cyclization with hydrazine hydrate. Another method involves the reaction of 2-fluorobenzylamine with 4-dimethylamino-2-butenoyl chloride followed by cyclization with hydrazine hydrate. The yield of FMPP using these methods can range from 60-90%.
科学的研究の応用
FMPP has been extensively studied for its potential use in scientific research. It has been found to have a high affinity for the dopamine transporter, making it a potential candidate for studying dopamine-related disorders such as Parkinson's disease and addiction. FMPP has also been found to have an affinity for the serotonin transporter, making it a potential candidate for studying serotonin-related disorders such as depression and anxiety.
特性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,1-dimethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O/c1-16(8-10-5-3-4-6-12(10)14)13(18)11-7-15-17(2)9-11/h3-7,9H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMPPLNDFDPVQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)N(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

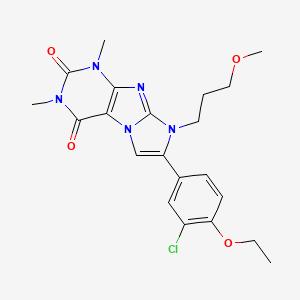
![3-methyl-1-phenyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl]-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7501206.png)
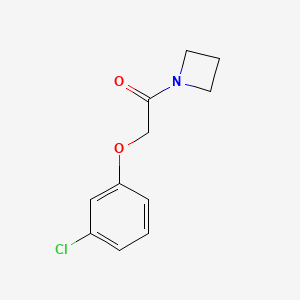
![[4-[(2-Methylphenyl)methyl]piperazin-1-yl]-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)methanone](/img/structure/B7501224.png)
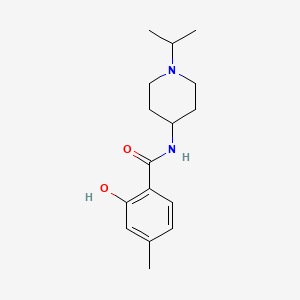
![4-(Naphthalen-2-ylsulfonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B7501230.png)
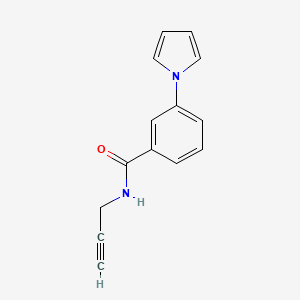

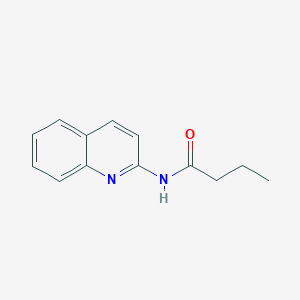
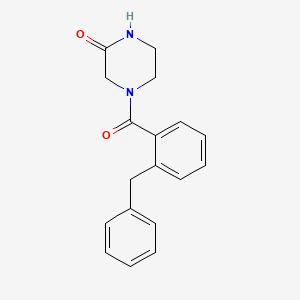
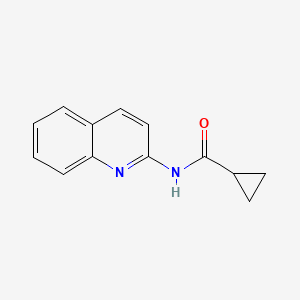
![Cyclopropyl-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501282.png)
![1-[4-(Cyclopropanecarbonyl)piperazin-1-yl]-2-(4-methylphenyl)ethanone](/img/structure/B7501284.png)
![Cyclopropyl-[4-(2-methylfuran-3-carbonyl)piperazin-1-yl]methanone](/img/structure/B7501291.png)